Isooctyl undecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl undecyl phthalate is a phthalate ester, commonly used as a plasticizer. Phthalate esters are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly valued for its ability to enhance the flexibility and durability of polyvinyl chloride (PVC) products. It is a colorless, odorless liquid that is soluble in organic solvents but not in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol and undecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Isooctyl Alcohol+Undecyl Alcohol→Isooctyl Undecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically heated to around 150-200°C, and the water formed during the reaction is removed by distillation.
Chemical Reactions Analysis
Types of Reactions: Isooctyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: this compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid, isooctyl alcohol, and undecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Isooctyl undecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are used in a variety of applications including cables, flooring, and medical devices.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its effects on reproductive and developmental processes.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Mechanism of Action
Isooctyl undecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it can disrupt endocrine function by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors or altering the synthesis, transport, and metabolism of hormones.
Comparison with Similar Compounds
Diisooctyl Phthalate: Used as a plasticizer with similar properties but different alcohol components.
Diethylhexyl Phthalate: Another common plasticizer with a slightly different molecular structure.
Dibutyl Phthalate: Used in a variety of applications but with shorter alkyl chains, resulting in different physical properties.
Isooctyl undecyl phthalate stands out due to its specific molecular structure, which imparts unique properties to the materials it is used in.
Properties
CAS No. |
96507-84-5 |
---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-O-(6-methylheptyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI Key |
ASYJIYUQBUFLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.